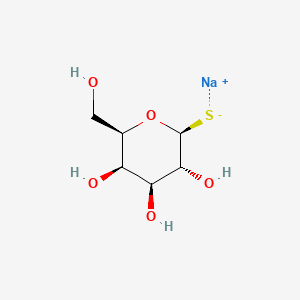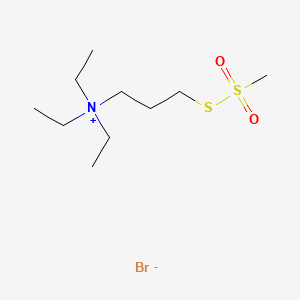
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose: is a carbohydrate derivative with the molecular formula C14H20O10 and a molecular weight of 348.30 g/mol . It is commonly used in biochemical research, particularly in the study of proteomics . The compound is characterized by its crystalline physical state and solubility in solvents such as acetone, dichloromethane, and toluene .
Wissenschaftliche Forschungsanwendungen
1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is utilized in several scientific research fields:
Wirkmechanismus
Target of Action
It is known to be an indispensable compound in the biomedical sector, exhibiting immense potential in pharmacological advancements .
Mode of Action
It is known to play a multifaceted role in diverse drug formulations and comprehensive investigations pertaining to the treatment of specific ailments .
Pharmacokinetics
It is known to be soluble in acetone, dichloromethane, and toluene , which may influence its bioavailability.
Result of Action
It is known to have a significant role in pharmacological advancements, suggesting it may have diverse effects depending on the specific context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose. For instance, it is recommended to store the compound at -20° C to maintain its stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is typically synthesized through the acetylation of L-sorbopyranose. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetra-O-acetyl-L-fucopyranose
- 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-D-galactopyranose
Comparison: 1,3,4,5-Tetra-O-acetyl-L-sorbopyranose is unique due to its specific acetylation pattern, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-7(15)20-6-14(19)13(24-10(4)18)12(23-9(3)17)11(5-21-14)22-8(2)16/h11-13,19H,5-6H2,1-4H3/t11-,12+,13-,14+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYYDTIQDTUDOI-RFQIPJPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H]([C@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653190 |
Source


|
| Record name | 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109525-53-3 |
Source


|
| Record name | 1,3,4,5-Tetra-O-acetyl-alpha-L-sorbopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)


![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)


![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)



![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

